N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N8OS2/c1-2-14-20-21-15(27-14)18-13(25)9-26-16-22-19-12-7-6-11(23-24(12)16)10-5-3-4-8-17-10/h3-8H,2,9H2,1H3,(H,18,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPNUZXPKVFWEGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N8OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide” typically involves multiple steps, starting with the preparation of the individual ring systems. The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazides, while the triazolopyridazine ring can be formed via the reaction of hydrazine derivatives with pyridazine precursors. The final step involves the coupling of these ring systems with an acetamide group under specific reaction conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
“N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide” can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrogens in the triazolopyridazine ring can be reduced under specific conditions.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Substitution: Conditions typically involve the use of bases like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom would yield sulfoxides or sulfones, while reduction of the nitrogen atoms could lead to partially or fully reduced triazolopyridazine derivatives.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a unique combination of thiadiazole and triazolopyridazine ring systems. Its synthesis typically involves multi-step processes that include cyclization reactions and coupling with acetamide groups. Key synthetic routes include:
- Thiadiazole Formation : Derived from thiosemicarbazides.
- Triazolopyridazine Synthesis : Achieved through reactions involving hydrazine derivatives and pyridazine precursors.
- Final Coupling : Involves the use of coupling reagents such as EDCI or DCC in the presence of bases like triethylamine to form the final compound.
Biological Activities
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide has been studied for various biological activities:
Anticonvulsant Activity
Research indicates that compounds containing the thiadiazole moiety exhibit significant anticonvulsant properties. For instance, derivatives have shown effectiveness in models like the maximal electroshock (MES) test and pentylenetetrazole (PTZ) induced seizures. A study found that certain synthesized thiadiazole derivatives were more effective than standard anticonvulsants like valproic acid, demonstrating a therapeutic index that suggests potential for further development in epilepsy treatment .
Anticancer Potential
The compound's structure suggests it may interact with various molecular targets involved in cancer pathways. Thiadiazole derivatives have been reported to possess anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest. Further studies are required to elucidate specific pathways affected by this compound.
Antimicrobial Properties
Thiadiazole-based compounds have been recognized for their antimicrobial activities against a range of pathogens. The incorporation of pyridine and triazole functionalities may enhance the spectrum of activity against both Gram-positive and Gram-negative bacteria.
Agricultural Applications
Given its diverse biological activities, this compound also holds potential as a pesticide or herbicide. Compounds with similar structures have been utilized in crop protection due to their ability to inhibit specific enzymes or pathways critical for plant pests.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of “N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide” would depend on its specific interactions with molecular targets. Potential targets could include enzymes, receptors, or nucleic acids. The compound’s effects could be mediated through binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of thiadiazole-triazolo-pyridazine hybrids. Below is a detailed comparison with analogs, focusing on structural variations, physicochemical properties, and inferred bioactivity.
Structural Analogues and Substituent Effects
Key structural analogs include:
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide (): Differences: Methyl group (vs. ethyl) at the thiadiazole 5-position; pyridin-3-yl (vs. pyridin-2-yl) on the triazolo-pyridazine. Impact: Reduced hydrophobicity (methyl vs. ethyl) may lower lipid solubility.
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(6-thien-2-ylpyridazin-3-yl)thio]acetamide ():
- Differences : Thiophen-2-yl (vs. pyridin-2-yl) on the pyridazine ring.
- Impact : Thiophene’s sulfur atom increases lipophilicity (higher XLogP3) but reduces hydrogen-bonding capacity compared to pyridine, influencing bioavailability .
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[[3-(4-nitrophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide (): Differences: Incorporates a nitro-substituted dihydrothieno-pyrimidine system (vs. triazolo-pyridazine).
Physicochemical Properties
Table 1 summarizes key properties of the target compound and analogs:
*Inferred from structurally similar compounds in and .
Implications for Bioactivity
- Lipophilicity and Bioavailability: The ethyl group in the target compound enhances lipophilicity (higher XLogP3 vs.
- Electronic Effects : Pyridin-2-yl’s nitrogen orientation may optimize π-π stacking or hydrogen bonding in target binding pockets compared to pyridin-3-yl or thiophene .
Biological Activity
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a synthetic compound that belongs to a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and comparative studies with similar compounds.
Chemical Structure and Synthesis
The compound features a complex structure combining a thiadiazole ring with a triazolopyridazine moiety. The synthesis typically involves several steps:
- Preparation of Thiadiazole : Cyclization of thiosemicarbazides.
- Formation of Triazolopyridazine : Reaction of hydrazine derivatives with pyridazine precursors.
- Coupling Reaction : The final step involves coupling the two ring systems with an acetamide group using coupling reagents like EDCI or DCC in the presence of bases such as triethylamine.
The biological activity of this compound is hypothesized to involve interactions with various molecular targets including enzymes and receptors. These interactions can modulate cellular processes leading to therapeutic effects.
Biological Activities
The compound exhibits a range of biological activities:
Anticancer Activity
Research indicates that derivatives containing the 1,3,4-thiadiazole scaffold can act as inhibitors for lipoxygenase (LOX), which is implicated in various cancers. Studies have shown that certain derivatives demonstrate significant cytotoxicity against cancer cell lines such as PC3 (prostate cancer), HT29 (colon cancer), and SKNMC (neuroblastoma) when assessed using MTT assays .
Anticonvulsant Effects
In vivo studies have demonstrated that compounds containing the thiadiazole moiety exhibit anticonvulsant properties. For instance, one study found that a related compound was 1.8 times more effective than valproic acid in preventing seizures in animal models .
Anti-inflammatory and Analgesic Properties
Compounds derived from the 1,3,4-thiadiazole structure have been associated with anti-inflammatory effects and pain relief. In particular, some derivatives were evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which are key players in inflammation .
Comparative Analysis
To better understand the unique properties of this compound compared to similar compounds:
| Compound Name | Biological Activity | Reference |
|---|---|---|
| N-(5-methyl-1,3,4-thiadiazol-2-yl)-... | Anticancer | |
| N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2... | Lipoxygenase Inhibitor | |
| N-(5-Ethyl-[1,3,4]thiadiazol... | Anticonvulsant |
Case Studies
Several case studies highlight the efficacy of related thiadiazole compounds:
- Anticancer Studies : A series of 1,3,4-thiadiazole derivatives were synthesized and tested for their anticancer properties against various cell lines. The findings indicated significant cytotoxic effects correlated with specific structural modifications .
- Anticonvulsant Activity : In models using pentylenetetrazole and maximal electroshock (MES), certain thiadiazole derivatives showed enhanced protective effects against induced seizures compared to standard treatments like diazepam .
Q & A
Q. Optimization strategies :
- Use Design of Experiments (DoE) to assess variables (temperature, solvent polarity, catalyst loading). For example, flow chemistry systems improve yield reproducibility by controlling residence time and mixing .
- Monitor reaction progress via TLC or LC-MS to identify side products (e.g., disulfide byproducts) .
Basic: What analytical techniques are essential for confirming the compound’s structure and purity?
Answer:
- 1H/13C NMR : Assign peaks for the ethyl group (δ ~1.3 ppm, triplet), pyridinyl protons (δ ~8.5 ppm), and sulfanyl-linked CH2 (δ ~4.2 ppm) .
- IR spectroscopy : Confirm C=O (1650–1700 cm⁻¹) and S-H (2550–2600 cm⁻¹, if present) stretches .
- LC-MS : Verify molecular ion ([M+H]+) and fragmentation patterns .
- X-ray diffraction : Resolve crystal packing and bond angles (critical for confirming stereoelectronic effects in the thiadiazole-triazolopyridazine core) .
Q. Purity assessment :
- Elemental analysis (C, H, N, S) with ≤0.4% deviation from theoretical values .
- HPLC (C18 column, acetonitrile/water gradient) to detect impurities (<0.5%) .
Advanced: How can computational methods predict biological activity and guide SAR studies?
Answer:
Q. Key SAR insights :
- The pyridinyl group enhances π-π stacking in hydrophobic pockets .
- Ethyl substitution on thiadiazole improves metabolic stability compared to bulkier groups .
Advanced: How to address contradictions in reported reaction yields or biological data?
Answer:
Case study : Discrepancies in sulfanyl coupling yields (40–75%):
- Root cause analysis : Variability in anhydrous conditions (trace moisture deactivates thiolate intermediates) .
- Resolution : Use Schlenk techniques for moisture-sensitive steps and quantify residual water via Karl Fischer titration .
Q. Biological data conflicts :
- Standardize assays : Use identical cell lines (e.g., HepG2 vs. HEK293) and positive controls (e.g., doxorubicin for cytotoxicity) .
- Statistical validation : Apply ANOVA to compare replicate experiments (p < 0.05) .
Advanced: What strategies improve solubility and bioavailability for in vivo studies?
Answer:
Q. Key challenges :
Advanced: How to elucidate degradation pathways under physiological conditions?
Answer:
- Forced degradation studies :
- Acidic/alkaline hydrolysis : Monitor via HPLC for cleavage of the sulfanyl bond (t1/2 ~2h at pH 1.2) .
- Oxidative stress : Treat with H2O2 (3% w/v) to identify sulfoxide derivatives .
- Metabolite profiling : Use LC-QTOF-MS to detect hepatic CYP450-mediated N-deethylation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
